molecular formula C5H11NO B13318251 1-Aminopentan-2-one

1-Aminopentan-2-one

Cat. No.: B13318251
M. Wt: 101.15 g/mol
InChI Key: RRPYHFHHVVWXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminopentan-2-one is an organic compound with the molecular formula C5H11NO It is a ketone with an amino group attached to the second carbon atom in the pentane chain

Preparation Methods

1-Aminopentan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pentanone with ammonia in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The industrial production of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Aminopentan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 1-nitropentan-2-one.

    Reduction: The ketone group can be reduced to form 1-aminopentanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminopentan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones and amines.

    Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminopentan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Aminopentan-2-one can be compared with other similar compounds, such as:

    1-Aminopentane: This compound lacks the ketone group and has different chemical properties and reactivity.

    2-Aminopentan-1-one: This isomer has the amino group attached to the first carbon atom, resulting in different chemical behavior.

    1-Amino-2-pentanol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-aminopentan-2-one

InChI

InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2-4,6H2,1H3

InChI Key

RRPYHFHHVVWXIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CN

Origin of Product

United States

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